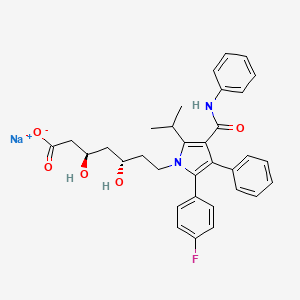

(3R,5S)-Atorvastatin Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of atorvastatin, and by extension its sodium salt form, involves a complex process that is highlighted by its commercially used convergent synthesis approach. This method has been refined over the years to enhance yield and purity, addressing the challenges associated with the synthesis of statins, particularly the stereochemical control needed to obtain the active (3R,5S)-isomer (Hájková, Kratochvíl, & Rádl, 2008).

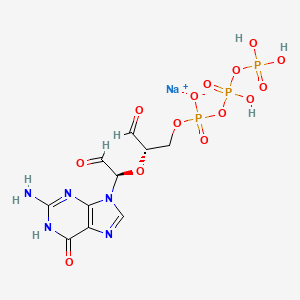

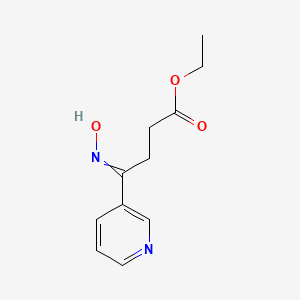

Molecular Structure Analysis

The molecular structure of (3R,5S)-Atorvastatin Sodium Salt is characterized by the presence of the fluorophenyl and dihydroxyheptenoic acid groups, crucial for its potent inhibitory action on HMG-CoA reductase. Its stereochemistry is essential for its biological activity, with the (3R,5S)-isomer being the active form that effectively interacts with the enzyme's active site.

Chemical Reactions and Properties

Atorvastatin and its sodium salt undergo metabolism primarily through the cytochrome P450 3A4 (CYP3A4) pathway, resulting in various pharmacokinetic interactions that can influence its efficacy and safety profile. It also exhibits physicochemical properties such as high solubility in water and stability in various pH conditions, making it suitable for oral administration (Shitara & Sugiyama, 2006).

Scientific Research Applications

Pharmacology and Therapeutic Potential

Atorvastatin is effective in reducing plasma cholesterol and triglyceride levels by inhibiting endogenous cholesterol synthesis. It has shown greater efficacy in lowering total cholesterol, LDL-cholesterol, apolipoprotein B, and triglyceride levels compared to lovastatin, pravastatin, and simvastatin. It may be especially suitable for patients with familial hypercholesterolemia due to the marked reductions in LDL-cholesterol experienced with the drug. Additionally, its triglyceride-lowering properties make it an appropriate treatment for patients with combined hyperlipidaemia or hypertriglyceridaemia (Lea & McTavish, 1997).

Comparative Efficacy with Other Statins

Rosuvastatin and atorvastatin are among the most potent statins for dyslipidemia management, with significant effects on lowering LDL cholesterol and improving other lipid measures. Atorvastatin, in particular, has been shown to have considerable advantages in treating patients with renal impairment or heart failure with concomitant coronary artery disease. The availability of atorvastatin as a generic option provides a practical advantage over rosuvastatin (DiNicolantonio et al., 2013).

Cardiovascular Protection

Atorvastatin has shown consistent clinical benefits in patients with hypertension, diabetes, acute coronary syndromes, and stable coronary disease, with reductions in death, myocardial infarction, stroke, and prevention of atherosclerosis progression. High-dose atorvastatin therapy is associated with a greater reduction in inflammatory markers, such as C-reactive protein, suggesting a potent pleiotropic effect (Ray & Cannon, 2005).

Mechanism of Action

Target of Action

The primary target of (3R,5S)-Atorvastatin Sodium Salt is the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol in the liver .

Mode of Action

(3R,5S)-Atorvastatin Sodium Salt is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from converting HMG-CoA to mevalonate, a critical step in cholesterol synthesis . This inhibition results in a decrease in hepatic cholesterol levels, which stimulates the upregulation of LDL receptors and increases the uptake of LDL from the bloodstream .

Biochemical Pathways

The compound primarily affects the mevalonate pathway . By inhibiting HMG-CoA reductase, it reduces the production of mevalonate, a precursor to cholesterol. This leads to a decrease in cholesterol synthesis in the liver . The liver then compensates for this reduction by upregulating LDL receptors, which increases the uptake of LDL cholesterol from the bloodstream, thereby reducing blood cholesterol levels .

Pharmacokinetics

The pharmacokinetics of (3R,5S)-Atorvastatin Sodium Salt involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound is well absorbed and undergoes extensive first-pass metabolism in the liver, its primary site of action . The compound is metabolized by cytochrome P450 enzymes and excreted in the bile . The exact ADME properties can vary based on factors such as dose, patient characteristics, and drug interactions .

Result of Action

The primary result of the action of (3R,5S)-Atorvastatin Sodium Salt is a reduction in blood cholesterol levels . By inhibiting HMG-CoA reductase, the compound reduces cholesterol synthesis in the liver . This leads to an upregulation of LDL receptors and increased uptake of LDL cholesterol from the bloodstream, resulting in lower blood cholesterol levels .

Action Environment

The action, efficacy, and stability of (3R,5S)-Atorvastatin Sodium Salt can be influenced by various environmental factors. These include the patient’s diet, lifestyle, presence of other medical conditions, and use of other medications . For example, a diet high in cholesterol can counteract the cholesterol-lowering effects of the compound . Similarly, certain medical conditions and medications can affect the metabolism and efficacy of the compound .

properties

IUPAC Name |

sodium;(3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRPOCPLIUDBSA-MFHXMFJOSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34FN2NaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675639 |

Source

|

| Record name | Sodium (3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131275-93-9 |

Source

|

| Record name | Sodium (3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)

![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)

![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)